molecular formula C16H14O3 B1346296 4-Acetoxy-2'-methylbenzophenone CAS No. 52981-06-3

4-Acetoxy-2'-methylbenzophenone

Cat. No.: B1346296
CAS No.: 52981-06-3
M. Wt: 254.28 g/mol
InChI Key: NOZUMOZXEZNKID-UHFFFAOYSA-N
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Description

4-Acetoxy-2’-methylbenzophenone, also known as 4-(2-methylbenzoyl)phenyl acetate, is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.29 g/mol. This compound is characterized by its unique structure, which includes an acetoxy group and a methyl group attached to a benzophenone core. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’-methylbenzophenone typically involves the acetylation of 2’-methylbenzophenone. One common method includes the reaction of 2’-methylbenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 4-Acetoxy-2’-methylbenzophenone may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process often includes recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-2’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4-Acetoxy-2’-methylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’-methylbenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the acetoxy group, which affects the overall electron density of the benzophenone core.

Comparison with Similar Compounds

  • 4-Acetoxy-2’,4’-difluorobenzophenone
  • 4-Acetoxy-2’,3’-difluorobenzophenone
  • 4-Acetoxy-2’,6’-difluorobenzophenone
  • 4-Acetoxy-2’-trifluoromethylbenzophenone

Comparison: Compared to these similar compounds, 4-Acetoxy-2’-methylbenzophenone is unique due to the presence of a methyl group, which can influence its reactivity and physical properties. The methyl group can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

IUPAC Name

[4-(2-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-5-3-4-6-15(11)16(18)13-7-9-14(10-8-13)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZUMOZXEZNKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641687
Record name 4-(2-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52981-06-3
Record name 4-(2-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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